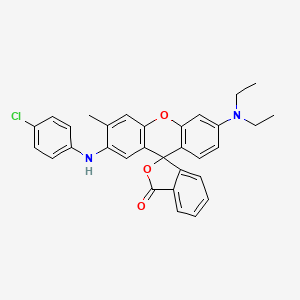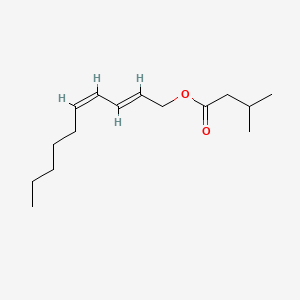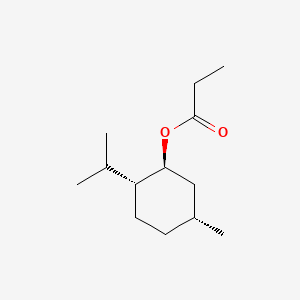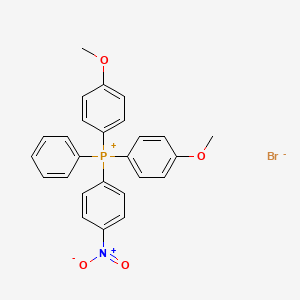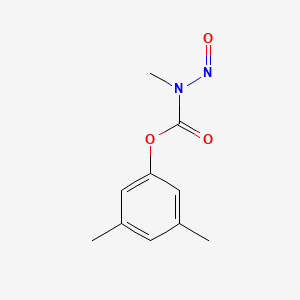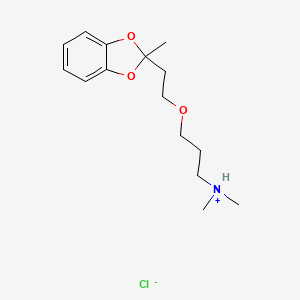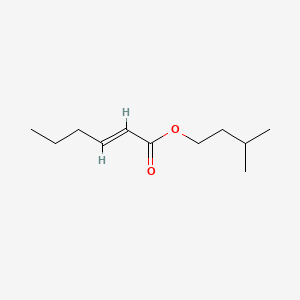
3-Methylbutyl (E)-hex-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbutyl (E)-hex-2-enoate is an ester compound known for its pleasant fruity aroma. Esters are a class of organic compounds derived from carboxylic acids and alcohols. This particular ester is often used in the flavor and fragrance industry due to its appealing scent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methylbutyl (E)-hex-2-enoate can be synthesized through the esterification reaction between 3-methylbutanol and hex-2-enoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
3-Methylbutanol+Hex-2-enoic acidH2SO43-Methylbutyl (E)-hex-2-enoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques, such as distillation, to isolate the ester product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylbutyl (E)-hex-2-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into its corresponding alcohol and carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: 3-Methylbutanol and hex-2-enoic acid.
Reduction: 3-Methylbutanol.
Transesterification: New ester and alcohol.
Applications De Recherche Scientifique
3-Methylbutyl (E)-hex-2-enoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in natural product synthesis and metabolic pathways.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various bioactive compounds.
Industry: Widely used in the flavor and fragrance industry to impart fruity aromas to products.
Mécanisme D'action
The mechanism of action of 3-Methylbutyl (E)-hex-2-enoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. At the molecular level, the ester functional group interacts with specific receptor proteins, triggering a signal transduction pathway that results in the sensation of smell.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoamyl acetate: Known for its banana-like aroma.
Ethyl acetate: Commonly used as a solvent with a sweet smell.
Methyl butyrate: Has a fruity pineapple-like odor.
Uniqueness
3-Methylbutyl (E)-hex-2-enoate is unique due to its specific combination of a branched alcohol (3-methylbutanol) and an unsaturated carboxylic acid (hex-2-enoic acid), which imparts a distinct fruity aroma that is different from other esters.
Propriétés
Numéro CAS |
72928-34-8 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
3-methylbutyl (E)-hex-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-11(12)13-9-8-10(2)3/h6-7,10H,4-5,8-9H2,1-3H3/b7-6+ |
Clé InChI |
WLQBAWNOQKUECX-VOTSOKGWSA-N |
SMILES isomérique |
CCC/C=C/C(=O)OCCC(C)C |
SMILES canonique |
CCCC=CC(=O)OCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


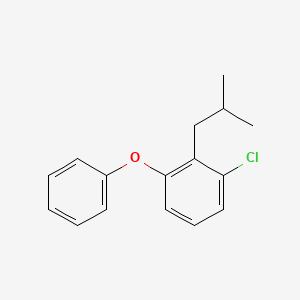
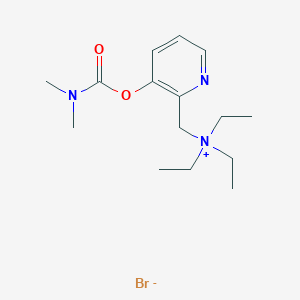
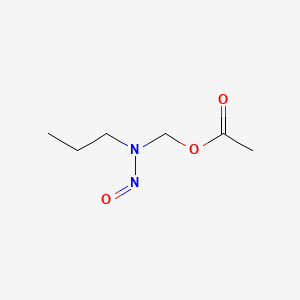

![1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-](/img/structure/B13765597.png)

